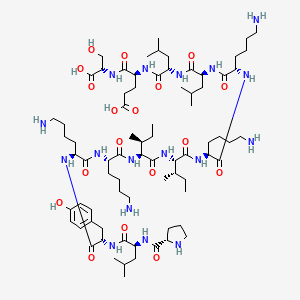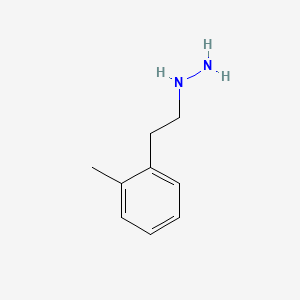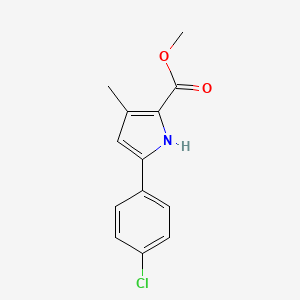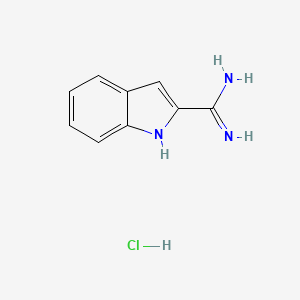
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Anhídrido-2-azido-4-O-bencil-2-desoxi-b-D-glucopiranosa es un derivado de azúcar sintético ampliamente utilizado en la industria biomédica. Este compuesto es particularmente significativo debido a sus aplicaciones en el desarrollo de fármacos antivirales, específicamente dirigidos a infecciones virales asociadas con enfermedades como el VIH/SIDA. Sus propiedades estructurales lo convierten en una herramienta invaluable para el descubrimiento de fármacos y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1,6-Anhídrido-2-azido-4-O-bencil-2-desoxi-b-D-glucopiranosa se puede sintetizar a través de un procedimiento de dos pasos a partir de D-glucal . El primer paso implica la preparación de 1,6-Anhídrido-2-azido-2-desoxi-b-D-glucopiranosa, que luego se transforma en el compuesto deseado mediante la introducción del grupo bencilo en la posición 4-O . Las condiciones de reacción generalmente implican el uso de reactivos azida y agentes bencilantes bajo condiciones controladas de temperatura y pH .
Métodos de producción industrial
La producción industrial de 1,6-Anhídrido-2-azido-4-O-bencil-2-desoxi-b-D-glucopiranosa implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso requiere un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cromatografía, es esencial para eliminar cualquier impureza y obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
1,6-Anhídrido-2-azido-4-O-bencil-2-desoxi-b-D-glucopiranosa experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo azida se puede oxidar para formar derivados nitro.
Reducción: El grupo azida se puede reducir a un grupo amino utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo bencilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el ácido nítrico.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Agentes de sustitución como los haluros o los agentes alquilantes.
Principales productos formados
Oxidación: Derivados nitro.
Reducción: Derivados amino.
Sustitución: Varios derivados de glucopiranosa sustituidos.
Aplicaciones Científicas De Investigación
1,6-Anhídrido-2-azido-4-O-bencil-2-desoxi-b-D-glucopiranosa tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de oligosacáridos y glucósidos complejos.
Biología: Empleado en el estudio de las interacciones carbohidrato-proteína y los procesos de glicosilación.
Medicina: Integral en el desarrollo de fármacos antivirales dirigidos a enfermedades como el VIH/SIDA.
Industria: Utilizado en la producción de nuevos agentes terapéuticos y el descubrimiento de fármacos.
Mecanismo De Acción
El mecanismo de acción de 1,6-Anhídrido-2-azido-4-O-bencil-2-desoxi-b-D-glucopiranosa implica su papel como precursor en la síntesis de fármacos antivirales. El grupo azida es crucial para la actividad del compuesto, ya que se puede transformar en un grupo amino, que interactúa con las enzimas virales e inhibe su función. Esta inhibición evita la replicación del virus, reduciendo así la carga viral en el cuerpo.
Comparación Con Compuestos Similares
Compuestos similares
1,6-Anhídrido-2-azido-2-desoxi-b-D-glucopiranosa: Carece del grupo bencilo en la posición 4-O.
1,6-Anhídrido-2-azido-3,4-di-O-bencil-2-desoxi-b-D-glucopiranosa: Contiene grupos bencilo adicionales en las posiciones 3 y 4.
1,6-Anhídrido-2-azido-3,4-bis-O-(fenilmetil)-2-desoxi-b-D-glucopiranosa: Estructura similar con grupos fenilmetil.
Singularidad
1,6-Anhídrido-2-azido-4-O-bencil-2-desoxi-b-D-glucopiranosa es único debido a su patrón específico de sustitución, que mejora su utilidad en la síntesis de fármacos y aplicaciones biomédicas. La presencia del grupo bencilo en la posición 4-O proporciona estabilidad y reactividad adicionales, lo que lo convierte en una opción preferida para diversos fines sintéticos y de investigación.
Propiedades
Fórmula molecular |
C13H15N3O4 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
(1R,2S,3R,4R,5R)-4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2/t9-,10-,11-,12-,13-/m1/s1 |
Clave InChI |
CSEKEFNIXUCHND-SYLRKERUSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
SMILES canónico |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)



![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)


![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)

![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)




